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Compound of Interest

(6-Phenoxypyridin-3-yl)boronic
Compound Name: d
aci

Cat. No. B595199

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data (NMR, IR, MS) for
the compound (6-Phenoxypyridin-3-yl)boronic acid. Due to the limited availability of
published spectra for this specific molecule, this guide presents expected data based on the
analysis of its chemical structure and comparison with similar arylboronic acids. Detailed
experimental protocols for acquiring such data are also provided.

Chemical Structure

(6-Phenoxypyridin-3-yl)boronic acid is an organic compound with the chemical formula
C11H10BNO:s. Its structure consists of a pyridine ring substituted with a phenoxy group at the 6-
position and a boronic acid group at the 3-position.

Caption: Chemical structure of (6-Phenoxypyridin-3-yl)boronic acid.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from NMR, IR, and Mass
Spectrometry analysis of (6-Phenoxypyridin-3-yl)boronic acid.
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. 1 1 13 H M
Atom Type Predicted *H Chemical Shift Predicted *3C Chemical Shift
(ppm) (ppm)

Pyridine-H2 8.5-8.7 145 - 150
Pyridine-H4 79-81 135 - 140
Pyridine-H5 72-74 120 - 125
Phenoxy-H (ortho) 71-7.3 120 - 125
Phenoxy-H (meta) 74-7.6 128 - 132
Phenoxy-H (para) 72-74 125 -128

B(OH)2 8.0 - 8.5 (broad) -

Pyridine-C3 (C-B) - 130 - 135
Pyridine-C6 (C-0) - 160 - 165
Phenoxy-C (C-O) - 155 - 160

Note: Predicted values are based on typical ranges for similar functional groups and may vary
depending on the solvent and other experimental conditions.

Table 2: Expected IR AbsorptionBands

Expected Wavenumber

Functional Group Intensity
(cm~1)

O-H stretch (boronic acid) 3200 - 3600 Strong, broad
C-H stretch (aromatic) 3000 - 3100 Medium
C=C and C=N stretch )

) 1400 - 1600 Medium to Strong
(aromatic)
B-O stretch 1310 - 1380 Strong
C-O-C stretch (ether) 1200 - 1260 Strong
B-C stretch 1000 - 1100 Medium
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Table 3: Expected Mass Spectrometry Data

lon Type Expected m/z Ratio Notes

[M+H]* 216.08 Protonated molecule

[M+Na]* 238.06 Sodium adduct

[M-H]~ 214.07 Deprotonated molecule
[M+CH3OH-H20]1* 230.09 Methanol adduct (in methanol)

Note: The exact mass of (6-Phenoxypyridin-3-yl)boronic acid (C11H10BNO3) is 215.0754 Da.
Observed m/z values may vary slightly depending on the instrument and ionization method.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of (6-Phenoxypyridin-3-yl)boronic
acid are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.
Protocol:

o Sample Preparation: Dissolve 5-10 mg of (6-Phenoxypyridin-3-yl)boronic acid in
approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-de or Methanol-ds). To
overcome potential oligomerization and peak broadening, which is common for boronic
acids, using a coordinating solvent like DMSO-des or Methanol-da4 is recommended.

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 400 MHz or higher for tH NMR and 100 MHz or higher for 13C NMR.

o Data Acquisition:

o H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-
to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay
of 1-2 seconds, and an acquisition time of 2-4 seconds.
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o 183C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be
necessary compared to *H NMR. Typical parameters include a spectral width of 200-220
ppm and a longer relaxation delay.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Reference the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Protocol:
o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Place the mixture into a pellet die and apply pressure using a hydraulic press to form a
transparent or translucent pellet.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Place the KBr pellet in the sample holder of the FTIR instrument. Record
the spectrum, typically in the range of 4000-400 cm~1.

o Data Processing: The resulting spectrum of transmittance or absorbance versus
wavenumber is analyzed to identify the characteristic absorption bands of the functional
groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Protocol (Electrospray lonization - ESI):
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e Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

e Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)
source.

» Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate.
Acquire the mass spectrum in both positive and negative ion modes.

» Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak (e.g.,
[M+H]* or [M-H]~) and any significant fragment ions. The formation of adducts with solvents
or salts is also common.[1][2][3]

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of
(6-Phenoxypyridin-3-yl)boronic acid.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. (6-Phenoxypyridin-3-yl)boronic acid | C11H10BNO3 | CID 57808470 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. rsc.org [rsc.org]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Spectroscopic Characterization of (6-Phenoxypyridin-3-
ylboronic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b595199#spectroscopic-data-nmr-ir-ms-of-6-
phenoxypyridin-3-yl-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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